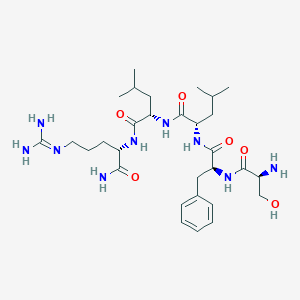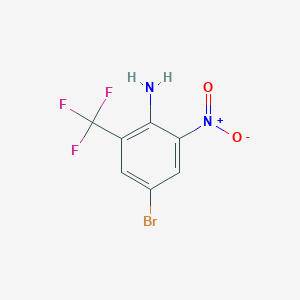
4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
“4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C7H4BrF3N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 239.01 . The SMILES string representation of its structure isNC1=C(N+=O)C=C(Br)C=C1C(F)(F)F . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.71 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has been utilized as a starting material in the synthesis of various complex molecules. For instance, it was used in the nine-step synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, showcasing its utility in the creation of complex molecular structures. This process was noted for its improved yield and milder reaction conditions compared to previous methods (Wu et al., 2013).
Spectroscopic Studies
Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been applied to study the vibrational, structural, thermodynamic, and electronic properties of this compound derivatives. These studies provide insights into the molecular and electronic characteristics of these compounds, influenced by the position of the substituent group and its electron donor-acceptor capabilities. Such research aids in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Saravanan et al., 2014).
Molecular Structure and Electric Properties
Detailed investigations into the molecular structure and electric properties of this compound and related compounds have been conducted using Density Functional Theory (DFT) and other experimental methods. These studies shed light on the molecular geometries, vibrational spectra, and absorption bands of these compounds, contributing to our understanding of their behavior and potential utility in materials science (Hernández-Paredes et al., 2015).
Nonlinear Optical (NLO) Materials
This compound and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Research in this area focuses on the vibrational analysis and theoretical calculations to understand the hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are critical for NLO applications (Revathi et al., 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates, which can covalently bind to cellular macromolecules and disrupt normal cellular function .
Biochemical Pathways
Nitroaromatic compounds are generally biotransformed through reductive pathways, leading to the formation of reactive intermediates .
Pharmacokinetics
The nitro group is often biotransformed through reductive pathways, while the trifluoromethyl group can enhance metabolic stability .
Result of Action
Nitroaromatic compounds can cause cellular damage through the formation of reactive intermediates .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-nitro-6-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact downstream signaling cascades and cellular responses. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or epigenetic regulators .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery. These interactions can lead to changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can result in cumulative effects on cellular function, including potential alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters. High doses of this compound may cause toxicity, including organ damage, oxidative stress, and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450s, leading to the formation of metabolites. These metabolites may have different biological activities and can further interact with cellular components. The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins or accumulate in specific cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these locations, where it can exert its effects. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAFKYOENFPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445842 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157026-18-1 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157026-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

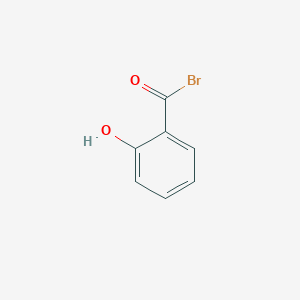

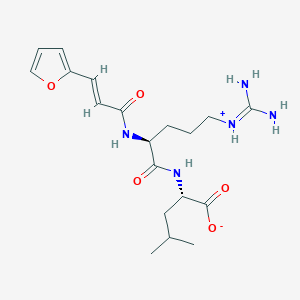
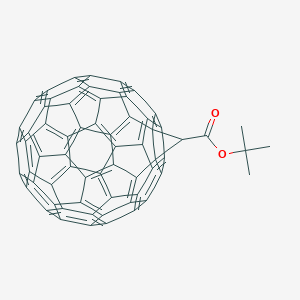
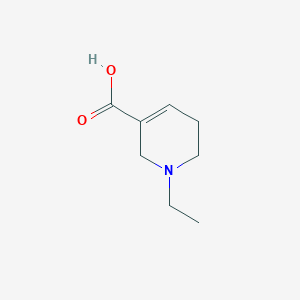


![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

